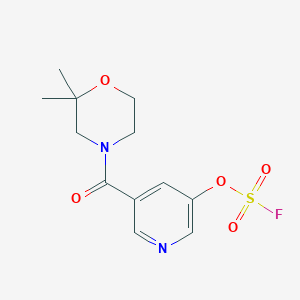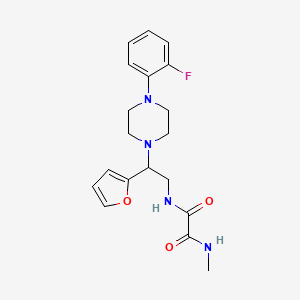
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, also known as F15599, is a novel drug compound that has been developed for its potential use in psychiatric disorders. F15599 is a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is therefore a target for the treatment of psychiatric disorders such as depression and anxiety.
Aplicaciones Científicas De Investigación
Pharmacological Applications and Receptor Affinity
This compound's research applications are significantly tied to its interactions with dopamine D2-like receptors, a key target in treating neuropsychiatric disorders. Studies have shown that arylcycloalkylamines, including phenyl piperidines and piperazines, play a crucial role in antipsychotic agents. The inclusion of arylalkyl substituents has been demonstrated to enhance the potency and selectivity of binding affinity at D(2)-like receptors, which are pivotal in the pharmacological management of conditions like schizophrenia and Parkinson's disease. The binding affinity and selectivity are influenced by the structural attributes of the compound, indicating its therapeutic potential in neuropsychiatric medication design (Sikazwe et al., 2009).
Chemical Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, the furan and thiophene moieties, as seen in this compound, are integral in designing bioactive molecules. These heterocyclic components are foundational in creating nucleobases, nucleosides, and their analogs, showcasing the compound's relevance in synthesizing drugs with optimized antiviral, antitumor, and antimycobacterial properties. This review emphasizes the significance of heteroaryl substituents in medicinal chemistry, offering insights into the structural modifications that can enhance drug activity and selectivity (Ostrowski, 2022).
Therapeutic Potential
The therapeutic applications of piperazine derivatives, which form a part of the compound's structure, are vast, ranging from CNS agents to anticancer and cardio-protective agents. The flexibility of the piperazine scaffold in drug design is noteworthy, with modifications to its substituents significantly impacting the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This flexibility underscores the compound's potential in discovering drug-like elements for various diseases, reinforcing the need for further therapeutic investigations into piperazine-based molecules (Rathi et al., 2016).
Mecanismo De Acción
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also greatly influence its bioavailability and overall effects. Factors such as its solubility, stability, and the presence of metabolic enzymes in the body would play a role in this process .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that might interact with it. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .
Propiedades
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-21-18(25)19(26)22-13-16(17-7-4-12-27-17)24-10-8-23(9-11-24)15-6-3-2-5-14(15)20/h2-7,12,16H,8-11,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCDNFNLHLUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627817.png)
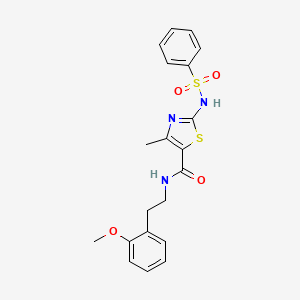
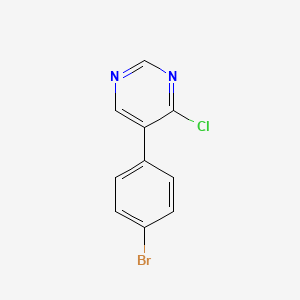
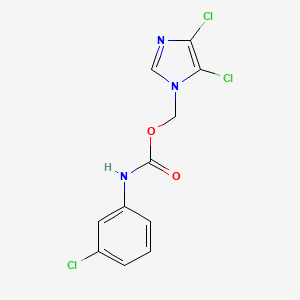
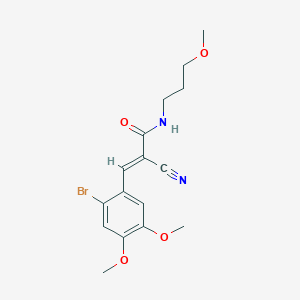
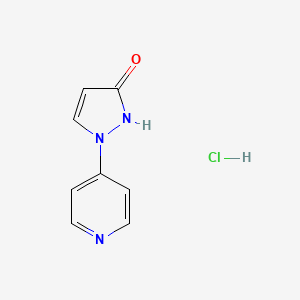
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)
